Product packaging for Benzo[f]quinoline, 3-ethyl-2-methyl-(Cat. No.:CAS No. 61077-88-1)

Benzo[f]quinoline, 3-ethyl-2-methyl-

Cat. No.: B14589360
CAS No.: 61077-88-1
M. Wt: 221.30 g/mol
InChI Key: HDBMUPJEBGIWHW-UHFFFAOYSA-N
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Description

Contextualization of Benzo[f]quinoline (B1222042) Core Structures in Azaheterocyclic Chemistry

Benzo[f]quinoline is a polycyclic aromatic azaheterocycle, a class of compounds that incorporates a nitrogen atom within a fused ring system. mdpi.com This structural motif is of significant interest in medicinal chemistry, materials science, and organic synthesis. mdpi.comresearchgate.net The benzo[f]quinoline skeleton, with its extended π-conjugation, imparts unique electronic and photophysical properties to its derivatives. researchgate.net

These compounds are recognized as important scaffolds in the development of new pharmaceuticals, with research highlighting their potential as anticancer and antimicrobial agents. nih.govnih.govnih.gov The nitrogen atom in the quinoline (B57606) ring system can be quaternized, leading to the formation of benzo[f]quinolinium salts, which are precursors to a variety of functionalized derivatives. nih.govnih.gov The synthesis of the benzo[f]quinoline core can be achieved through various methods, including the Skraup reaction, Doebner-Von Miller reaction, and photochemical cyclohydrogenation. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of the Benzo[f]quinoline Core

PropertyValue
Molecular FormulaC₁₃H₉N
Molecular Weight179.22 g/mol
AppearanceYellow crystals or white powder
Melting Point199 to 201 °F
Boiling Point662 °F at 721 mmHg
CAS Number85-02-9

Data sourced from PubChem CID 6796 nih.gov

Significance of Alkyl Substituents in Benzo[f]quinoline Derivatives

The introduction of alkyl substituents, such as the ethyl and methyl groups in Benzo[f]quinoline, 3-ethyl-2-methyl-, can significantly modulate the physicochemical and biological properties of the parent molecule. Alkyl groups are known to influence factors such as solubility, lipophilicity, and steric hindrance. These modifications can, in turn, affect the compound's reactivity and its interactions with biological targets. researchgate.net

For instance, the position and nature of substituents on the benzo[f]quinoline ring can impact the molecule's electronic absorption spectra and dipole moment. researchgate.net Research on related compounds, such as 3-methylbenzo[f]quinoline, provides insight into how a single methyl group can alter the properties of the core structure. The presence of multiple alkyl substituents, as in the case of 3-ethyl-2-methyl-benzo[f]quinoline, is expected to have a more pronounced effect.

Table 2: Properties of a Mono-Alkyl Substituted Benzo[f]quinoline

Compound NameMolecular FormulaMolecular WeightCAS Number
3-Methylbenzo[f]quinolineC₁₄H₁₁N193.24 g/mol 85-06-3

Data sourced from PubChem CID 6797 nih.gov

The synthesis of alkyl-substituted benzo[f]quinolines can be achieved through various synthetic routes, including multi-component reactions that allow for the construction of the quinoline ring with desired substituents in a single step. acs.org

Research Gaps and Motivations for Investigating Benzo[f]quinoline, 3-ethyl-2-methyl-

Despite the extensive research into benzo[f]quinoline and its derivatives, a significant portion of studies has focused on mono-substituted or more complex, fused-ring systems. mdpi.comnih.gov A thorough investigation of Benzo[f]quinoline, 3-ethyl-2-methyl- is notably absent from the current scientific literature. This specific substitution pattern presents a unique opportunity to explore the combined electronic and steric effects of two different alkyl groups at adjacent positions on the pyridine (B92270) ring of the benzo[f]quinoline system.

The motivation for investigating this particular compound stems from several key areas:

Structure-Activity Relationship (SAR) Studies: A detailed analysis of Benzo[f]quinoline, 3-ethyl-2-methyl- would provide valuable data points for understanding how subtle changes in alkyl substitution impact the biological activity of the benzo[f]quinoline scaffold.

Materials Science Applications: The photophysical properties of benzo[f]quinolines make them candidates for use in organic light-emitting diodes (OLEDs). The specific electronic effects of the 3-ethyl and 2-methyl groups could lead to novel materials with tailored emission characteristics. researchgate.net

Synthetic Methodology: The synthesis of this specific isomer would present a challenge and an opportunity to develop new, selective synthetic methods for the preparation of polysubstituted benzo[f]quinolines.

The lack of detailed research on Benzo[f]quinoline, 3-ethyl-2-methyl- highlights a gap in the comprehensive understanding of this important class of azaheterocycles. Future research in this area is warranted to fully elucidate its properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B14589360 Benzo[f]quinoline, 3-ethyl-2-methyl- CAS No. 61077-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61077-88-1

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[f]quinoline

InChI

InChI=1S/C16H15N/c1-3-15-11(2)10-14-13-7-5-4-6-12(13)8-9-16(14)17-15/h4-10H,3H2,1-2H3

InChI Key

HDBMUPJEBGIWHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for Benzo F Quinoline, 3 Ethyl 2 Methyl and Analogous Structures

Classical and Contemporary Approaches to Substituted Benzo[f]quinolines

The construction of the benzo[f]quinoline (B1222042) skeleton has been a subject of extensive research, leading to the development of several robust synthetic methods. These can be broadly categorized into classical condensation reactions and more modern functionalization techniques.

Skraup and Doebner-Von Miller Reactions and their Modifications

The Skraup and Doebner-Von Miller reactions are foundational methods for quinoline (B57606) synthesis, adaptable for benzo[f]quinoline derivatives. The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For benzo[f]quinolines, 2-naphthylamine (B18577) serves as the key starting material. iipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the aromatic system. iipseries.org

The Doebner-Von Miller reaction is a more versatile variation, utilizing α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This allows for the introduction of substituents onto the newly formed pyridine (B92270) ring. For instance, reacting 2-naphthylamine with an appropriately substituted α,β-unsaturated carbonyl compound under acidic conditions can yield substituted benzo[f]quinolines. nih.gov Ramann and Cowen reported the synthesis of the parent benzo[f]quinoline using 2-naphthylamine and acrolein diethyl acetal (B89532) in the presence of dilute hydrochloric acid. nih.gov Modifications of this reaction, for example by using different α,β-unsaturated carbonyl precursors, can provide access to a range of substituted analogs.

Photochemical Cyclohydrogenation Routes

Photochemical methods offer an alternative pathway to benzo[f]quinolines. medwinpublishers.com This approach typically involves the irradiation of stilbazole-like precursors. medwinpublisher.org For example, the photochemical cyclohydrogenation of trans-2-stilbazole and its derivatives has been shown to yield benzo[f]quinoline and its substituted counterparts. medwinpublisher.org The reaction is believed to proceed through a trans-cis isomerization upon irradiation, followed by an intramolecular 6π-electrocyclization and subsequent oxidative dehydrogenation to furnish the final aromatic product. researchgate.net Loader and Timmons demonstrated the synthesis of 5- and 3-methylbenzo[f]quinolines via the photochemical cyclohydrogenation of α-methyl- and 6-methyl-trans-2-stilbazole, respectively. medwinpublisher.org

[4+2] Cycloaddition Strategies

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful tool for the construction of the quinoline ring system. combichemistry.com In the context of benzo[f]quinolines, this strategy can involve the reaction of a diene with a dienophile to form the core structure. For example, a three-component reaction of aromatic amines, aldehydes, and tertiary amines (acting as a vinyl source) can lead to the formation of a new pyridine ring through a [4+2] condensation, yielding 2-substituted quinolines and benzo[f]quinolines. acs.org

Direct Lithiation and Functionalization

Contemporary methods for the synthesis of substituted benzo[f]quinolines include the direct functionalization of the pre-formed heterocyclic core. Direct lithiation of the pyridine ring of benzo[f]quinoline has been reported, enabling the introduction of various electrophiles. benthamdirect.comresearchgate.net This method allows for regioselective substitution. For instance, the use of a superbase like n-BuLi-LiDMAE can facilitate the lithiation at the 2-position, which can then be quenched with an appropriate electrophile to introduce a desired substituent. researchgate.net Furthermore, direct nucleophilic addition of organolithium reagents can also be employed to introduce alkyl or aryl groups. benthamdirect.comresearchgate.net

Targeted Synthesis of Benzo[f]quinoline, 3-ethyl-2-methyl-

Reaction Design and Pathway Selection for Specific Alkyl Substitution

To achieve the 3-ethyl-2-methyl substitution pattern on the benzo[f]quinoline core, the Doebner-Von Miller reaction presents a highly logical and adaptable approach. The key would be the selection of an appropriate α,β-unsaturated carbonyl precursor that would generate the desired substitution upon reaction with 2-naphthylamine.

A suitable precursor for this transformation would be 2-methyl-2-pentenal. The reaction would likely proceed as follows:

Michael Addition: 2-Naphthylamine would undergo a conjugate addition to 2-methyl-2-pentenal.

Cyclization: The resulting intermediate would then undergo an acid-catalyzed intramolecular cyclization.

Dehydration and Oxidation: Subsequent dehydration and oxidation would lead to the formation of the aromatic 3-ethyl-2-methyl-benzo[f]quinoline.

An alternative contemporary approach could involve a two-step functionalization of the parent benzo[f]quinoline. This could potentially be achieved through:

Initial Functionalization: A direct lithiation or other regioselective reaction to introduce one of the alkyl groups, for example, a methyl group at the 2-position.

Second Functionalization: A subsequent reaction to introduce the ethyl group at the 3-position. However, achieving the desired regioselectivity for the second substitution could be challenging and may require the use of directing groups or the development of a specific catalytic system.

Given the established reliability and versatility of the Doebner-Von Miller reaction for controlling the substitution pattern on the pyridine ring of quinolines, it remains the more straightforward and predictable synthetic strategy for the targeted synthesis of 3-ethyl-2-methyl-benzo[f]quinoline.

Catalyst Systems in Benzo[f]quinoline Synthesis

The synthesis of the benzo[f]quinoline scaffold is often facilitated by catalyst systems that enhance reaction rates and yields. Both metal-based and metal-free catalysts have been effectively employed.

Transition metal catalysts are prominent in cross-coupling reactions designed to construct the quinoline ring system. For instance, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are utilized in Suzuki cross-coupling reactions. medwinpublisher.orgresearchgate.net This approach involves coupling a pyridine derivative with a boronic acid, followed by a cyclization step to form the benzo[f]quinoline core. medwinpublisher.orgresearchgate.net Similarly, cobalt-based catalysts have been shown to be effective in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, offering an environmentally benign route to N-heterocycles. organic-chemistry.org

In addition to transition metals, iodine has emerged as an effective metal-free catalyst. acs.org It can be used in combination with an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the tandem cyclization of substrates such as 2-styrylanilines, providing a mild and environmentally friendly pathway to functionalized quinolines. nih.gov

Catalyst SystemReaction TypeSubstratesKey Advantages
Pd(PPh3)4Suzuki cross-coupling & cyclizationPyridines, Boronic acidsEfficient C-C bond formation for ring construction. medwinpublisher.orgresearchgate.net
Co(OAc)₂·4H₂ODehydrogenative cyclization2-aminoaryl alcohols, Ketones/NitrilesEnvironmentally benign, one-pot synthesis. organic-chemistry.org
Molecular Iodine (I₂) / TBHPOxidative C(sp³)–H functionalization & cyclization2-styrylanilines, 2-methyl-heterocyclesMetal-free, mild conditions, excellent functional group tolerance. acs.orgnih.gov
Rhodium catalystsC–H activation & cyclizationAniline derivatives, Alkynyl estersHigh regioselectivity, dual catalytic role. mdpi.com

Optimization of Reaction Conditions: Temperature, Solvent, and Reagents

The successful synthesis of benzo[f]quinolines is highly dependent on the careful optimization of reaction parameters, including temperature, solvent choice, and the specific reagents used.

Temperature: Reaction temperatures can vary significantly depending on the chosen synthetic route. For instance, solvent-free Friedländer reactions for quinoline synthesis have been optimized at 70°C. academie-sciences.fr In contrast, some metal-catalyzed reactions involving C-H activation may require higher temperatures, such as 120°C, to achieve optimal results. acs.org Microwave-assisted syntheses can also utilize elevated temperatures, for example, 120°C, to dramatically reduce reaction times. lew.ro

Solvent: The choice of solvent plays a critical role. While some modern approaches favor solvent-free conditions, many syntheses rely on specific solvents to facilitate the reaction. academie-sciences.frresearchgate.net Dimethylformamide (DMF) is used in cyclization reactions induced by potassium tert-butoxide. medwinpublisher.org Toluene is a common solvent for Suzuki coupling reactions. medwinpublisher.org In a move towards greener chemistry, water has been successfully used as a solvent for certain three-component reactions, often in the presence of a catalyst like iodine or benzyltriethylammonium chloride (TEBA). medwinpublisher.orgtandfonline.com

Reagents: The selection of reagents is fundamental to the outcome of the synthesis. In the Skraup reaction, a classic method for quinoline synthesis, reagents include 2-naphthylamine, anhydrous glycerol, concentrated sulfuric acid, and an oxidizing agent like arsenic acid. medwinpublisher.orgresearchgate.net In multi-component reactions, the choice of aldehydes, amines (like naphthalen-2-amine), and active methylene (B1212753) compounds (such as 1,3-dicarbonyl compounds) dictates the final structure of the benzo[f]quinoline derivative. medwinpublisher.orgacs.org Bases like potassium tert-butoxide are crucial for inducing the final cyclization step in certain multi-step syntheses. medwinpublisher.orgresearchgate.net

ParameterConditionReaction TypeRationale/Effect
Temperature 70°CSolvent-free Friedländer synthesisOptimal temperature for high yield without solvent. academie-sciences.fr
120°CIodine-catalyzed C-H activationSufficient energy for bond activation and cyclization. acs.org
120°CMicrowave-assisted synthesisAccelerates reaction, leading to shorter synthesis times. lew.ro
Solvent Water (Aqueous media)Three-component reactionGreen solvent, facilitates reaction with appropriate catalyst. medwinpublisher.orgtandfonline.com
TolueneSuzuki cross-couplingStandard solvent for palladium-catalyzed cross-coupling. medwinpublisher.org
Dimethylformamide (DMF)Base-induced cyclizationPolar aprotic solvent suitable for reactions with ionic reagents like t-BuOK. medwinpublisher.org
Reagents Potassium tert-butoxideCyclizationStrong base used to deprotonate and induce ring closure. medwinpublisher.orgresearchgate.net
Glycerol / H₂SO₄Skraup reactionClassical reagents for forming the quinoline ring from anilines. medwinpublisher.orgresearchgate.net
1,3-dicarbonyl compoundsMulti-component reactionAct as the carbon source for the pyridine ring portion. medwinpublisher.org

Multi-component Reactions in Benzo[f]quinoline Synthesis

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like benzo[f]quinolines in a single step from three or more starting materials. researchgate.netacs.org This approach offers significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. lew.ro

A common MCR for benzo[f]quinoline synthesis involves the condensation of an aromatic amine (e.g., naphthalen-2-amine), an aldehyde, and a compound with an active methylene group, such as a 1,3-dicarbonyl compound. medwinpublisher.orgacs.orgresearchgate.net This method allows for the direct construction of the substituted pyridine ring fused to the naphthalene (B1677914) system. For example, new derivatives of benzo[f]quinoline have been synthesized with high selectivity through the three-component condensation of tetronic acid with naphthalen-2-amine and formaldehyde. researchgate.net

Another demonstrated metal-free, three-component method constructs 2-substituted benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as the vinyl source. acs.orgnih.gov The reaction proceeds via a [4+2] condensation under neutral conditions in an oxygen atmosphere. acs.org The efficiency and versatility of MCRs make them a powerful tool in modern organic synthesis for accessing complex heterocyclic systems. lew.ro

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzo[f]quinolines, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization. ijpsjournal.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes the environmental impact associated with solvent production, use, and disposal. ijpsjournal.com The Friedländer synthesis of quinolines, for instance, has been successfully adapted to solvent-free conditions. academie-sciences.fr By reacting an ortho-aminoaryl ketone with a 1,3-dicarbonyl compound in the presence of an ionic liquid catalyst like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, the reaction can proceed efficiently at moderate temperatures (e.g., 70°C) with short reaction times and high yields. academie-sciences.fr The catalyst is often soluble in water, allowing for easy separation from the product, which can be precipitated and filtered. academie-sciences.fr

Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound has become a cornerstone of green synthetic chemistry. nih.gov

Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, often leading to improved yields and cleaner reactions. lew.ronih.gov One-pot, three-component syntheses of benzo[f]pyrrolo[1,2-a]quinoline derivatives have been efficiently carried out under microwave irradiation. lew.ro For example, a reaction that yielded less than 2% of the product after 12 days under classical heating conditions was completed in 120 minutes at 120°C with a significantly higher yield using microwave assistance. lew.ro This technique is particularly effective for multi-component reactions and has been used to synthesize various quinoline-based hybrids. unf.edu

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been applied to the one-pot synthesis of various heterocyclic compounds, often resulting in reduced reaction times, excellent yields, and no side products. nih.gov While specific examples for 3-ethyl-2-methyl-benzo[f]quinoline are not detailed, the application of sonication to the synthesis of related N-heterocycles like benzimidazoles and oxazines demonstrates its potential as an efficient and green alternative to conventional heating methods. nih.gov

Chemical Reactivity and Derivatization Strategies of Benzo F Quinoline, 3 Ethyl 2 Methyl

Electrophilic Aromatic Substitution Reactions on the Benzo[f]quinoline (B1222042) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of benzo[f]quinoline, the reaction mechanism involves the attack of an electrophile by the π-electron system of the aromatic rings, leading to a cationic intermediate, followed by deprotonation to restore aromaticity.

The regioselectivity of EAS on the 3-ethyl-2-methyl-benzo[f]quinoline core is influenced by several factors:

Activating/Deactivating Nature of the Rings: The pyridine (B92270) ring is generally electron-deficient (deactivated) towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Conversely, the fused benzene (B151609) and naphthalene (B1677914) rings are more electron-rich and thus more susceptible to electrophilic substitution.

Positional Reactivity: Based on the reactivity of quinoline (B57606) and other fused systems, electrophilic attack is most likely to occur on the carbocyclic rings (the benzo and naphtho portions). The most probable sites for substitution would be those that are most activated and sterically accessible, typically positions distant from the deactivating influence of the nitrogen atom and ring junctions. For instance, fluorination of the parent benzo[f]quinoline has been achieved via electrochemical methods. medwinpublisher.orgresearchgate.net

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions on aromatic rings, particularly those that are not activated by strong electron-withdrawing groups, are less common than electrophilic substitutions. wikipedia.orgchemistrysteps.com The electron-rich nature of the aromatic system repels nucleophiles. However, the pyridine ring in benzo[f]quinoline is electron-deficient, making it more susceptible to nucleophilic attack than the carbocyclic rings.

For 3-ethyl-2-methyl-benzo[f]quinoline, nucleophilic attack would be predicted to occur on the pyridine ring. The positions most susceptible to attack are those ortho and para to the nitrogen atom (C-2 and C-4). However, in this specific molecule, these positions are already substituted. Nucleophilic attack could potentially occur at the carbon atom bearing a good leaving group, should one be present. A common strategy to facilitate nucleophilic substitution is the prior quaternization of the nitrogen atom, which greatly enhances the electrophilicity of the pyridine ring.

Direct nucleophilic substitution of a hydride ion (Chichibabin reaction) is a possibility for some aza-aromatics but typically requires harsh conditions.

Quaternization and Ylide Formation

A key and highly efficient derivatization strategy for benzo[f]quinoline involves the quaternization of the nitrogen atom. nih.gov This reaction transforms the neutral benzo[f]quinoline into a positively charged benzo[f]quinolinium salt, which significantly alters its reactivity.

The lone pair of electrons on the nitrogen atom of 3-ethyl-2-methyl-benzo[f]quinoline acts as a nucleophile, readily attacking various alkylating agents, particularly reactive α-halocarbonyl compounds (e.g., phenacyl bromides, bromoacetamides, and bromoacetates). nih.gov This SN2 reaction results in the formation of a stable benzo[f]quinolinium salt. nih.gov

Once the quaternary salt is formed, treatment with a base (such as triethylamine (B128534) or 1,2-butylene oxide) can abstract an acidic proton from the carbon adjacent to the nitrogen atom (the α-carbon of the newly introduced alkyl group). nih.gov This deprotonation generates a highly reactive intermediate known as an azomethine ylide (or more specifically, a benzo[f]quinolinium ylide). nih.govresearchgate.net These ylides are 1,3-dipoles and serve as crucial synthons for cycloaddition reactions. researchgate.net

Table 1: Representative Quaternization Reactions of Benzo[f]quinoline This table illustrates the general quaternization reaction applicable to the benzo[f]quinoline core. The specific 3-ethyl-2-methyl derivative would be expected to undergo similar reactions.

Alkylating Agent (R-X) Base Resulting Intermediate Reference
α-Halocarbonyl compounds - Benzo[f]quinolinium quaternary salts nih.gov
Quaternary Salt Triethylamine Benzo[f]quinolinium N-ylide nih.gov
Quaternary Salt 1,2-Butylene Oxide Benzo[f]quinolinium N-ylide nih.gov

Cycloaddition Reactions Involving Benzo[f]quinoline Derivatives

The benzo[f]quinolinium ylides generated in situ are versatile intermediates for constructing complex, fused heterocyclic systems through cycloaddition reactions. researchgate.net

The most prominent cycloaddition reaction involving benzo[f]quinolinium ylides is the Huisgen 1,3-dipolar cycloaddition. researchgate.net The ylide (the 1,3-dipole) reacts with a dipolarophile, typically an electron-deficient alkene or alkyne, to form a new five-membered ring fused to the benzo[f]quinoline skeleton. nih.govresearchgate.net

This reaction is highly efficient and regioselective. Common dipolarophiles used in these reactions include:

Symmetrically substituted alkynes: Dimethyl acetylenedicarboxylate (B1228247) (DMAD)

Unsymmetrically substituted alkynes: Ethyl propiolate or methyl propiolate

Activated alkenes: 1,4-Naphthoquinone

The reaction proceeds by a concerted mechanism, leading to the formation of new carbon-carbon bonds and the creation of complex polycyclic structures in a single step. nih.govallfordrugs.com

The nature of the dipolarophile determines the final heterocyclic product.

Pyrrolo-benzo[f]quinolines: When the benzo[f]quinolinium ylide reacts with an alkyne dipolarophile like DMAD or ethyl propiolate, the resulting product is a pyrrolo[1,2-a]benzo[f]quinoline derivative. nih.govresearchgate.net This reaction constructs a pyrrole (B145914) ring fused to the original benzo[f]quinoline structure.

Isoindolo-benzo[f]quinolines: Reaction with certain activated alkenes, such as 1,4-naphthoquinone, leads to the formation of isoindolo-benzo[f]quinoline systems. nih.gov This pathway provides access to even more complex and extended aromatic systems. The synthesis of isoindolo[2,1-a]quinoline derivatives has been explored through various methods, including intramolecular Friedel-Crafts reactions and N-acyliminium ion approaches. nih.govresearchgate.net

Table 2: [3+2] Cycloaddition Reactions for the Synthesis of Fused Benzo[f]quinoline Systems This table outlines the cycloaddition reactions starting from the parent benzo[f]quinoline, which are directly applicable for derivatizing the 3-ethyl-2-methyl compound after its quaternization.

Ylide Precursor Dipolarophile Product Type Reference
Benzo[f]quinolinium Salt Dimethyl acetylenedicarboxylate (DMAD) Pyrrolo-benzo[f]quinoline nih.gov
Benzo[f]quinolinium Salt Ethyl propiolate Pyrrolo-benzo[f]quinoline nih.gov
Benzo[f]quinolinium Salt 1,4-Naphthoquinone Isoindolo-benzo[f]quinoline nih.gov

Alkylation and Acylation Reactions

Direct alkylation and acylation of the 3-ethyl-2-methyl-benzo[f]quinoline core, without prior activation, are challenging. However, specific strategies can be employed.

Alkylation:

Via Lithiation: One reported method for functionalizing the parent benzo[f]quinoline involves direct lithiation of the pyridine ring using a strong base (like n-BuLi), followed by quenching with an electrophile (e.g., an alkyl halide). medwinpublisher.orgresearchgate.net This approach introduces substituents onto the pyridine ring. The presence of the 2-methyl and 3-ethyl groups would influence the position of lithiation due to steric and electronic effects.

Catalytic C-H Activation: Modern methods involving transition-metal catalysis (e.g., Rhodium) can achieve ortho-alkylation of quinolines and pyridines via C-H bond activation. nih.gov These methods often require a directing group, but they provide a powerful tool for regioselective functionalization.

Acylation: Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. As discussed in section 3.1, the benzo[f]quinoline system would likely undergo acylation on the more electron-rich carbocyclic rings. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) and an acylating agent (e.g., an acyl chloride or anhydride). The precise location of acylation on the 3-ethyl-2-methyl derivative would depend on the balance between the activating effects of the alkyl groups and the deactivating effect of the nitrogen-containing ring.

Functional Group Interconversions on Ethyl and Methyl Substituents

The chemical literature lacks specific studies detailing the functional group interconversions of the ethyl and methyl substituents on Benzo[f]quinoline, 3-ethyl-2-methyl-. Research on the broader family of benzo[f]quinolines has primarily focused on the synthesis of the core heterocyclic structure and derivatization at positions other than the alkyl side chains, or on the quaternization of the ring nitrogen.

While direct experimental data on the target molecule is unavailable, the reactivity of alkyl groups on related quinoline and aromatic systems can provide insights into potential transformations. For instance, the oxidation of methyl groups on various quinoline derivatives to form quinoline-4-carbaldehydes or carboxylic acids has been documented. These reactions are often achieved using reagents like selenium dioxide or under specific catalytic conditions. It is plausible that the 2-methyl group on Benzo[f]quinoline, 3-ethyl-2-methyl- could undergo similar oxidation to yield the corresponding carboxylic acid or aldehyde, which would be valuable intermediates for further synthesis.

Furthermore, general methods for the functionalization of benzylic positions on aza-aromatic compounds, such as halogenation or oxidation, could theoretically be applied to the ethyl and methyl groups of this specific benzo[f]quinoline derivative. However, without experimental studies, the regioselectivity and feasibility of such reactions on the 3-ethyl and 2-methyl positions remain speculative. The electronic properties of the benzo[f]quinoline ring system would significantly influence the reactivity of the alkyl substituents.

Due to the absence of specific research on the functional group interconversions of the ethyl and methyl substituents of Benzo[f]quinoline, 3-ethyl-2-methyl-, no data tables of detailed research findings can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo F Quinoline, 3 Ethyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as Benzo[f]quinoline (B1222042), 3-ethyl-2-methyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in Benzo[f]quinoline, 3-ethyl-2-methyl-. The spectrum would be expected to show distinct signals for the aromatic protons on the benzo[f]quinoline core, as well as signals for the ethyl and methyl substituents. The chemical shifts (δ) of the aromatic protons would be influenced by their position on the fused ring system. The ethyl group would typically present as a quartet and a triplet, while the methyl group at the 2-position would appear as a singlet. Integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Benzo[f]quinoline, 3-ethyl-2-methyl- would give a distinct signal. The aromatic region of the spectrum would show a number of signals corresponding to the carbons of the fused rings. The chemical shifts of these carbons would indicate their electronic environment. Additionally, distinct signals for the methyl and ethyl carbons would be observed in the aliphatic region of the spectrum.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to establish the spin systems within the aromatic rings and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the placement of the ethyl and methyl groups on the benzo[f]quinoline framework and assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of Benzo[f]quinoline, 3-ethyl-2-methyl- would exhibit characteristic absorption bands that could confirm the presence of specific functional groups and structural features. Key expected vibrational modes would include:

C-H stretching vibrations for the aromatic rings and the aliphatic ethyl and methyl groups.

C=C and C=N stretching vibrations within the aromatic heterocyclic core.

C-H bending vibrations (in-plane and out-of-plane) which can be diagnostic for the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Benzo[f]quinoline, 3-ethyl-2-methyl-, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragment ions that are characteristic of its structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of Benzo[f]quinoline, 3-ethyl-2-methyl- could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule, providing a detailed and accurate model of its solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like Benzo[f]quinoline, 3-ethyl-2-methyl-, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system.

The electronic spectrum of Benzo[f]quinoline, 3-ethyl-2-methyl- is expected to be characterized by multiple absorption bands, primarily arising from π → π* and n → π* transitions. The extensive conjugation of the benzo[f]quinoline core gives rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of the nitrogen atom also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths.

The substitution of the benzo[f]quinoline skeleton with ethyl and methyl groups at the 3- and 2-positions, respectively, is anticipated to influence the electronic absorption spectrum. These alkyl groups act as weak auxochromes, and their electron-donating nature through hyperconjugation can cause a slight bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compound. This shift is due to a slight destabilization of the highest occupied molecular orbital (HOMO) and/or stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap for electronic transitions.

Absorption Bandλmax (nm) (Predicted)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Predicted)Electronic Transition
Band I~350-380~5,000 - 10,000π → π
Band II~280-320~20,000 - 50,000π → π
Band III~240-260~30,000 - 60,000π → π
Band IV~390-420~500 - 2,000n → π

Note: The data in this table are predicted values based on the general spectral characteristics of substituted benzo[f]quinolines and are intended for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. For Benzo[f]quinoline, 3-ethyl-2-methyl-, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the fused aromatic rings and the substituent groups.

The key vibrational modes anticipated in the Raman spectrum of this compound include:

Ring Breathing Modes: These are collective, in-plane vibrations of the entire aromatic ring system and typically appear as strong, sharp bands in the fingerprint region. For a polycyclic aromatic system like benzo[f]quinoline, multiple ring breathing modes are expected.

C-H Stretching Vibrations: The aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear at slightly lower wavenumbers, generally in the 2850-3000 cm⁻¹ range.

C-C Stretching Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands between 1300 and 1650 cm⁻¹. These are often intense and are characteristic of the aromatic skeleton.

In-plane and Out-of-plane C-H Bending Vibrations: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹, and provide further structural information about the substitution pattern on the aromatic rings.

Skeletal Deformations: Low-frequency modes corresponding to the deformation of the entire molecular skeleton are also expected.

The ethyl and methyl substituents will introduce their own characteristic vibrational modes, such as C-H bending and rocking vibrations, which will be superimposed on the spectrum of the benzo[f]quinoline core.

Based on the analysis of related quinoline (B57606) and benzoquinoline compounds, a representative table of predicted Raman shifts for key vibrational modes of Benzo[f]quinoline, 3-ethyl-2-methyl- can be compiled. nih.gov

Raman Shift (cm⁻¹) (Predicted)Vibrational Mode Assignment
~3050-3080Aromatic C-H Stretch
~2920-2970Aliphatic C-H Stretch (CH₃, CH₂)
~1620-1640Aromatic C=C Stretch
~1580-1600Aromatic C=C/C=N Stretch
~1380-1450Ring Breathing/Skeletal Vibrations
~1360-1380CH₃ Symmetric Bend
~1000-1050Ring Breathing (Symmetric)
~700-900Aromatic C-H Out-of-plane Bend

Note: The data in this table are predicted values based on the general spectral characteristics of substituted quinolines and benzoquinolines and are intended for illustrative purposes. nih.gov

Computational Chemistry and Molecular Modeling of Benzo F Quinoline, 3 Ethyl 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) calculations for Benzo[f]quinoline (B1222042), 3-ethyl-2-methyl- were found in the reviewed literature.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations are frequently used to determine molecular geometries and predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. doaj.orgnih.gov These properties are crucial for understanding a molecule's reactivity, stability, and potential for intermolecular interactions. For the broader class of benzo[f]quinoline derivatives, DFT studies have been used to support experimental findings and understand structure-activity relationships. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies for Benzo[f]quinoline, 3-ethyl-2-methyl- have not been reported in the available scientific literature.

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. Research on other benzo[f]quinoline derivatives has utilized molecular docking to predict their binding affinity and interaction modes with various biological targets. doaj.orgnih.gov

Enzyme Binding Affinity Prediction (e.g., CDK-5, MurD ligase, ATP synthase, TOPO II)

There is no published data on the predicted enzyme binding affinity of Benzo[f]quinoline, 3-ethyl-2-methyl- with enzymes such as CDK-5, MurD ligase, ATP synthase, or TOPO II.

Computational studies on other substituted benzo[f]quinolines have explored their potential as enzyme inhibitors. For instance, derivatives of 3-chlorobenzo[f]quinoline-2-carbaldehyde have been docked against the CDK-5 enzyme, showing strong binding affinity and suggesting potential as anticancer agents. nih.govresearchgate.net Similarly, various benzo[f]quinolinium salts have been studied for their interaction with ATP synthase and TOPO II, identifying promising candidates for antimicrobial activity. However, these results are specific to the derivatives studied and cannot be generalized to Benzo[f]quinoline, 3-ethyl-2-methyl-.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics (MD) simulation studies specifically focused on Benzo[f]quinoline, 3-ethyl-2-methyl- are available in the current literature.

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows scientists to observe the behavior of a system over time at the atomic level, providing insights into conformational changes, stability of ligand-protein complexes, and the dynamics of molecular interactions. mdpi.comnih.gov While MD simulations have been applied to various quinoline (B57606) derivatives to assess the stability of their interactions with biological targets, this specific analysis has not been conducted for Benzo[f]quinoline, 3-ethyl-2-methyl-. mdpi.comphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

A Quantitative Structure-Activity Relationship (QSAR) analysis specifically for Benzo[f]quinoline, 3-ethyl-2-methyl- has not been published.

QSAR models are regression or classification models used in chemistry and biology to predict the activity of chemical structures. They correlate the physicochemical properties of molecules with their biological activities. nih.gov Various QSAR studies have been successfully conducted on diverse sets of quinoline and benzoquinoline derivatives to develop predictive models for their anticancer or antimalarial activities. scielo.org.mxresearchgate.net These studies help in designing new compounds with improved potency, but a model incorporating Benzo[f]quinoline, 3-ethyl-2-methyl- does not currently exist.

In Silico ADME Studies Focused on Molecular Properties

There are no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies reported for Benzo[f]quinoline, 3-ethyl-2-methyl-.

In silico ADME prediction is a crucial step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. nih.gov These computational models assess properties like solubility, permeability, and metabolic stability to identify candidates with favorable drug-like characteristics. mdpi.comnih.gov While ADME predictions have been performed for numerous benzo[f]quinoline derivatives, often showing good oral bioavailability and drug-likeness properties, such data is absent for the 3-ethyl-2-methyl variant. nih.govmdpi.com

Advanced Analytical Methodologies in Benzo F Quinoline Research

Chromatography Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of benzo[f]quinoline (B1222042) compounds. The technique's high resolution and sensitivity make it ideal for separating complex mixtures. Research on related compounds, such as 3-methyl-benzo[f]quinoline, demonstrates the utility of reverse-phase (RP) HPLC for analysis. sielc.com In a typical application, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. sielc.com The retention time of the compound is a key identifier under specific chromatographic conditions. HPLC is also a critical tool in studying the metabolism of benzo[f]quinolines. nih.gov

An exemplary HPLC method for a related compound, which would be adapted for 3-ethyl-2-methyl-benzo[f]quinoline, is detailed below. sielc.com

ParameterDescription
Technique Reverse Phase (RP) HPLC
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (H₃PO₄)
Notes For Mass Spectrometry (MS) compatible applications, phosphoric acid is typically replaced with formic acid. The method is scalable for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique used for the separation and analysis of volatile and thermally stable compounds like benzo[f]quinoline derivatives. The National Institute of Standards and Technology (NIST) has compiled GC data for the related compound 3-methyl-benzo[f]quinoline. nist.govnist.gov A key piece of data derived from GC analysis is the Kovats Retention Index, which helps in the identification of compounds by comparing their retention times to those of known standards.

CompoundKovats Retention Index (Semi-standard non-polar)
3-Methylbenzo[f]quinoline1901.9

Data sourced from PubChem CID 6797. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently used to monitor the progress of chemical reactions in real-time. nih.govchemrxiv.org In the synthesis of benzo[f]quinoline derivatives, TLC allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed. nih.govnih.gov By spotting a small amount of the reaction mixture onto a TLC plate and eluting it with an appropriate solvent system, the components separate based on their polarity, appearing as distinct spots under UV light or after staining. nih.govforensics.org.my

ParameterDescriptionSource
Stationary Phase Merck Kiesel gel 60F254 nih.gov
Eluent Example A mixture of CH₂Cl₂: CH₃OH (5 mL: 0.1 mL) nih.gov
Application Monitoring the completion of synthesis reactions for benzo[f]quinoline derivatives. nih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the identity of a newly synthesized compound. It provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in the molecule. nih.gov This experimental data is then compared against the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov

For 3-ethyl-2-methyl-benzo[f]quinoline, the expected molecular formula is C₁₆H₁₅N. The theoretical elemental composition would be compared with results from an elemental analyzer, as demonstrated in studies of similar compounds. nih.gov

ElementCalculated (%) for C₁₆H₁₅NFound (%)
Carbon (C)86.84%Value to be determined experimentally
Hydrogen (H)6.83%Value to be determined experimentally
Nitrogen (N)6.33%Value to be determined experimentally

The "Found" values are obtained experimentally using a CHN elemental analyzer. Satisfactory analytical data are typically considered to be within ±0.4% of the calculated values. nih.gov

Future Directions in Benzo F Quinoline, 3 Ethyl 2 Methyl Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of benzo[f]quinoline (B1222042) and its derivatives has traditionally relied on methods such as the Skraup and Doebner-Von Miller reactions. researchgate.net However, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies for 3-ethyl-2-methyl-benzo[f]quinoline.

One promising area is the advancement of multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and procedural simplicity. mdpi.com The development of a one-pot MCR for 3-ethyl-2-methyl-benzo[f]quinoline could streamline its production. mdpi.comacs.org

Furthermore, the exploration of novel catalytic systems is crucial. While traditional methods may use harsh conditions, future approaches could employ metal-free catalytic systems to promote greener and more cost-effective syntheses. acs.org The use of microwave (MW) and ultrasound (US) irradiation as energy-efficient alternatives to conventional heating is another area ripe for exploration in the synthesis of this specific derivative. mdpi.com Research into different catalytic approaches could be summarized as follows:

Catalytic ApproachPotential AdvantagesRelevant Research Area
Metal-Free CatalysisReduced environmental impact, lower costDevelopment of organocatalysts for benzo[f]quinoline synthesis
Microwave-Assisted SynthesisFaster reaction times, higher yields, energy efficiencyOptimization of MW parameters for the synthesis of 3-ethyl-2-methyl-benzo[f]quinoline mdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yieldsInvestigation of sonochemical methods for derivatization mdpi.com

Future work should also focus on reaction pathways that allow for precise control over the substitution pattern, enabling the synthesis of a wider range of derivatives based on the 3-ethyl-2-methyl-benzo[f]quinoline scaffold.

Development of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the physicochemical properties of 3-ethyl-2-methyl-benzo[f]quinoline relies on sophisticated analytical and spectroscopic methods. While standard techniques like FT-IR and NMR are foundational, future research will benefit from the application of more advanced methodologies. nih.govnih.gov

For unambiguous structural elucidation, the use of two-dimensional NMR (2D-NMR) techniques such as COSY, HMQC, and HMBC will be indispensable. nih.gov These methods provide detailed information about the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) will also be critical for confirming the elemental composition with high accuracy. mdpi.com

The development of advanced chromatographic techniques will be essential for the separation and quantification of 3-ethyl-2-methyl-benzo[f]quinoline, especially in complex mixtures or for monitoring reaction progress. Techniques like Ultra-Performance Liquid Chromatography (UPLC) and two-dimensional chromatography offer higher resolution and sensitivity compared to traditional methods. swinburne.edu.au

Analytical TechniqueApplication in Benzo[f]quinoline ResearchFuture Focus
2D-NMR (COSY, HMQC, HMBC)Detailed structural analysis and confirmation nih.govApplication to more complex derivatives and reaction intermediates.
High-Resolution Mass Spectrometry (HRMS)Precise mass determination and formula confirmation mdpi.comUse in metabolic or degradation studies.
X-Ray CrystallographyDefinitive determination of three-dimensional molecular structure nih.govObtaining single crystals of 3-ethyl-2-methyl-benzo[f]quinoline for analysis.
UPLCHigh-throughput analysis and purificationDevelopment of validated analytical methods for quality control.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of new molecules with desired properties. For 3-ethyl-2-methyl-benzo[f]quinoline, this integrated approach can accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict a variety of molecular properties, including optimized geometry, electronic structure, and spectroscopic signatures. researchgate.netnih.gov These theoretical predictions can then be correlated with experimental data to gain deeper insights into the molecule's behavior. researchgate.net For instance, computational studies can help in understanding the relationship between the substitution pattern and the electronic properties, which is crucial for applications in optoelectronics, such as in organic light-emitting devices (OLEDs). nih.govresearchgate.net

This computational-experimental feedback loop can guide the synthesis of new derivatives of 3-ethyl-2-methyl-benzo[f]quinoline with tailored characteristics. For example, by calculating the HOMO and LUMO energy levels, it is possible to predict the electronic transitions and thus the potential fluorescence properties of novel compounds. researchgate.net

Discovery of New Molecular Interactions and Biological Mechanisms

While the parent benzo[f]quinoline is known to be an environmental pollutant, its derivatives have shown promising biological activities, including anticancer and antimicrobial properties. nih.govnih.gov A significant future research direction for 3-ethyl-2-methyl-benzo[f]quinoline will be to explore its potential in medicinal chemistry.

Initial research should involve in vitro screening against a panel of cancer cell lines and microbial strains to identify any potential biological activity. nih.gov If promising activity is found, subsequent studies would focus on elucidating the mechanism of action . This could involve investigating its interactions with specific biological targets, such as enzymes or receptors. For example, some quinoline-based molecules are known to target c-Met, EGF, and VEGF receptors. mdpi.com

Molecular docking studies can be used to predict the binding modes of 3-ethyl-2-methyl-benzo[f]quinoline with various biological macromolecules, providing insights into potential molecular interactions. nih.gov These computational predictions can then be validated through experimental techniques. Understanding these interactions is the first step towards the rational design of more potent and selective therapeutic agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for 3-ethyl-2-methyl-benzo[f]quinoline, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via:
  • Friedländer Annulation : Reacting 2-formylnaphthylamine derivatives with cyclic ketones (e.g., cyclopentanone) under acidic or basic conditions. Yields depend on catalyst choice (e.g., iodine, HCl) and solvent polarity .
  • Three-Component Reactions : Combining arenecarbaldehydes, naphthalen-2-amine, and cyclic ketones using iodine as a catalyst. Optimized conditions (e.g., 80°C, 12 hours) yield ~75–85% .
  • Deoxygenation of N-Oxides : Reducing benzo[f]quinoline N-oxides with isopropanol and catalytic Pd/C, achieving >90% efficiency under mild conditions (50°C, 6 hours) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperature/TimeYield (%)Reference
Friedländer AnnulationHCl/EtOHReflux, 8 hours65–70
Three-ComponentIodine/DMSO80°C, 12 hours75–85
N-Oxide DeoxygenationPd/C, Isopropanol50°C, 6 hours>90

Q. How are spectroscopic techniques applied to characterize 3-ethyl-2-methyl-benzo[f]quinoline?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups (2-CH₃, 3-C₂H₅) appear as singlets (δ 2.4–2.6 ppm) and triplets (δ 1.2–1.4 ppm), respectively. Aromatic protons show splitting patterns between δ 7.5–8.5 ppm .
  • ¹³C NMR : Quinoline carbons resonate at δ 120–150 ppm; alkyl substituents appear below δ 40 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm the fused quinoline structure .
  • Mass Spectrometry : Molecular ion peaks (m/z ~235) and fragmentation patterns validate the molecular formula (C₁₆H₁₅N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for benzo[f]quinoline derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from impurities, tautomerism, or solvent effects. Strategies include:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ = 236.1434 for C₁₆H₁₅N) .
  • X-Ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and bond lengths (e.g., C-N bond distances of ~1.34 Å) .
  • Variable Temperature NMR : Detect tautomeric shifts by recording spectra at −40°C to 100°C .

Q. What methodological approaches assess the environmental fate of 3-ethyl-2-methyl-benzo[f]quinoline?

  • Methodological Answer : Key parameters include:
  • Binding Constants (K_DOC) : Measure interactions with humic acid using fluorescence quenching. Adjust pH (5.0–8.0) to account for protonation effects on fluorescence intensity .
  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decay via HPLC .
  • Biodegradation Assays : Incubate with soil microbiota (e.g., Umbelopsis ramanniana) for 18 days and quantify metabolites (e.g., hydroxylated derivatives) using GC-MS .

Q. How can researchers evaluate the bioactivity of 3-ethyl-2-methyl-benzo[f]quinoline against Plasmodium species?

  • Methodological Answer :
  • In Vitro Antiplasmodial Assays :
  • Culture Plasmodium falciparum in erythrocytes and dose with 0.1–100 µM compound. Measure IC₅₀ values via SYBR Green fluorescence .
  • Compare activity to chloroquine controls (IC₅₀ = 10–50 nM) .
  • Enzyme Inhibition Studies :
  • Test inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH) using spectrophotometric assays (λ = 340 nm) .

Q. What mechanistic insights explain the regioselectivity in benzo[f]quinoline synthesis?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control :
  • In Friedländer Annulation, electron-rich aldehydes favor 2-methyl substitution due to faster enamine formation .
  • High-temperature conditions promote thermodynamically stable 3-ethyl derivatives via keto-enol tautomerization .
  • Intermediate Trapping : Isolate Schiff base intermediates (e.g., 2-aminonaphthylidenes) using low-temperature NMR to confirm reaction pathways .

Q. How can computational methods predict the binding affinity of 3-ethyl-2-methyl-benzo[f]quinoline to biomacromolecules?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with G-quadruplex DNA (e.g., telomeric sequence d[AG₃(T₂AG₃)₃]). Score binding energies (ΔG < −8 kcal/mol indicates strong binding) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antiplasmodial activity to optimize lead compounds .

Q. What strategies optimize synthetic protocols for 3-ethyl-2-methyl-benzo[f]quinoline to reduce byproducts?

  • Methodological Answer :
  • Catalyst Screening : Replace iodine with FeCl₃ or Bi(OTf)₃ to suppress polycyclic byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 10–15% .

Q. How do competing reaction pathways affect the synthesis of benzo[f]quinoline derivatives?

  • Methodological Answer : Competing pathways include:
  • Benzo[g]quinoline Formation : Occurs if cyclization shifts from the naphthalene C1–C2 bond to C2–C3. Mitigate by using sterically hindered aldehydes .
  • Oxidation of N-Oxides : Avoid over-oxidation during deoxygenation by limiting reaction time to 6 hours .

Q. What analytical techniques validate the purity and stability of 3-ethyl-2-methyl-benzo[f]quinoline under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Monitor degradation (e.g., oxidation at C3-ethyl group) using a C18 column (λ = 254 nm, retention time ~8.2 minutes) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Acceptable degradation is <5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.